![molecular formula C18H16N2O3S2 B2840481 2-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 896361-98-1](/img/structure/B2840481.png)
2-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as MTB, is a small molecule that has gained attention in the scientific community due to its potential therapeutic properties. MTB belongs to the class of thiazole derivatives and has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Sulfonamides Applications
Sulfonamides, characterized by the sulfonamide group present in various clinically used drugs, have shown a wide range of applications, from serving as diuretics and carbonic anhydrase inhibitors to exhibiting significant antitumor activity. The structural motif of sulfonamides, similar to the one in the query compound, is leveraged in drug design due to its ability to bind with various biological targets. Recent patents and research focus on sulfonamide CAIs (Carbonic Anhydrase Inhibitors) for their antiglaucoma properties and targeting tumor-associated isoforms CA IX/XII for antitumor applications (Carta, Scozzafava, & Supuran, 2012).
Benzothiazoles Applications
Benzothiazole and its derivatives have found extensive applications in pharmacological fields, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The benzothiazole structure, part of the query compound, is key in the design of new therapeutic agents, with several molecules incorporating this moiety for treating various diseases. The therapeutic versatility of benzothiazoles underpins their significance in medicinal chemistry, where they are incorporated into molecules for enhanced biological activity (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Pharmaceutical Research
In pharmaceutical research, the unique properties of sulfonamides and benzothiazoles have led to their inclusion in a variety of drugs targeting different diseases. For instance, sulfonamide derivatives are explored for their potential in addressing conditions like glaucoma, cancer, and inflammatory diseases by inhibiting specific enzymes or receptors. Similarly, benzothiazole derivatives are being investigated for their anticancer properties, among other therapeutic uses, based on their ability to interact with biological molecules (Gulcin & Taslimi, 2018).
Eigenschaften
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-12-7-9-13(10-8-12)15-11-24-18(19-15)20-17(21)14-5-3-4-6-16(14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXJSVJEOLZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.